Eleutheroside E
Overview
Description
Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside E is an optical isomer of acanthoside D, which is one of the glycosides isolated from the cluster-flowering acanthopanax and represents the di-β-D-glucoside of (−)-syringaresinol . It is a principal component of Acanthopanax senticosus and has anti-inflammatory and protective effects in ischemia heart .
Molecular Structure Analysis
The molecular structure of Eleutheroside E is complex. It is a glycoside and major component of E. senticosus and has diverse biological activities . The molecular weight is 742.72 and the molecular formula is C34H46O18 .Physical And Chemical Properties Analysis
Eleutheroside E is a white to off-white solid . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Cognitive and Behavioral Effects : Eleutheroside E has been shown to mitigate behavioral alterations induced by sleep deprivation in mice, suggesting potential benefits for cognitive performance and mood regulation (Huang et al., 2011).
Neuromodulation and Memory Enhancement : A study using C. elegans as a model revealed that Eleutheroside E significantly improved long-term memory in radiation-damaged specimens. It appears to operate through G-protein-coupled receptor and neuropeptide signaling pathways, affecting CREB activity (Liu et al., 2020).
Anti-Fatigue Properties : Eleutheroside E has been identified as a key active constituent in Acanthopanax senticosus, demonstrating anti-fatigue properties. It helps alleviate both physical and mental fatigue, likely by influencing biochemical parameters such as blood urea nitrogen and lactic acid levels (Huang et al., 2011).
Learning and Memory in Aged Rats : In studies involving aged rats, Eleutheroside E has been shown to enhance learning and memory. It may function by activating cholinesterase or accelerating the synthesis of acetylcholine in hippocampal neurons (Huang et al., 2013).
Cardioprotective Effects : Eleutheroside E, as well as Eleutheroside B, has been studied for its cardioprotective effects, including the suppression of atrial fibrillation in rabbit hearts. This effect is likely due to its ability to inhibit late sodium currents (Zhang et al., 2020).
Effects on Intestinal Cells : Research indicates that Eleutheroside E can enhance tight junction protein expression and anti-inflammatory cytokine production in intestinal epithelial cells, suggesting potential benefits for gut health (Che et al., 2019).
Immune Function in Aging : Eleutheroside E has been shown to improve immunological function in aging rats, suggesting its role in delaying immune senescence (Yang et al., 2013).
Insulin Resistance and Diabetes : In a study involving db/db mice, Eleutheroside E was found to ameliorate insulin resistance and reduce hyperglycemia, suggesting its potential as a treatment for diabetes (Ahn et al., 2013).
Pharmacokinetics and Bioavailability : Studies have also focused on the pharmacokinetics of Eleutheroside E, such as its absorption and metabolism in biological systems, which is crucial for understanding its therapeutic potential and safety (Ma et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-JSGUJALWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316969 | |
Record name | Eleutheroside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eleutheroside E | |
CAS RN |
39432-56-9 | |
Record name | Eleutheroside E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39432-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eleutheroside E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039432569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleutheroside E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELEUTHEROSIDE E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JP2P44H3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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